Pantoprazole sulfide

概要

説明

パントプラゾールスルフィドは、分子式C16H15F2N3O3S を持つ化学化合物です。これは、胃食道逆流症やゾリンジャー・エリソン症候群などの治療に使用されるよく知られたプロトンポンプ阻害剤であるパントプラゾールの誘導体です。パントプラゾールスルフィドは、パントプラゾールの合成における中間体であり、その製造において重要な役割を果たします。

準備方法

合成経路と反応条件

パントプラゾールスルフィドの合成は、通常、5-(ジフルオロメトキシ)-2-メルカプトベンジミダゾール と2-クロロメチル-3,4-ジメトキシピリジニウム塩酸塩 の縮合を伴います。この反応は、水酸化ナトリウム または炭酸カリウム などの塩基の存在下、ジメチルホルムアミド またはジメチルスルホキシド などの溶媒中で行われます。 反応混合物を60-80℃ の温度範囲で数時間撹拌すると、パントプラゾールスルフィドが得られます .

工業生産方法

工業的な環境では、パントプラゾールスルフィドの製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フローリアクターと自動化されたシステムを用いて反応パラメータを正確に制御します。 環境に優しい溶媒と試薬の使用も強調され、廃棄物を最小限に抑え、環境への影響を軽減します .

化学反応の分析

反応の種類

パントプラゾールスルフィドは、次のようないくつかの種類の化学反応を起こします。

酸化: パントプラゾールスルフィドは、またはなどの酸化剤を使用してパントプラゾールに酸化される可能性があります。

置換: スルフィド基が他の求核剤に置き換わる求核置換反応を起こすことができます。

一般的な試薬と条件

酸化剤: m-クロロ過安息香酸、次亜塩素酸ナトリウム。

溶媒: ジクロロメタン、メタノール。

生成される主要な生成物

パントプラゾールスルフィドの酸化から生成される主要な生成物は、酸関連障害の治療に使用されるプロトンポンプ阻害剤であるパントプラゾールです .

科学研究への応用

パントプラゾールスルフィドは、次のようないくつかの科学研究への応用があります。

化学: パントプラゾールやその他の関連化合物の合成における中間体として使用されます。

生物学: さまざまな生体経路への潜在的な影響と薬物代謝における役割について研究されています。

医学: 薬物動態特性と潜在的な治療用途について調査されています。

科学的研究の応用

Treatment of Gastroesophageal Reflux Disease (GERD)

Pantoprazole sulfide is primarily indicated for:

- Short-term treatment : It is used for the short-term management of erosive esophagitis associated with GERD, providing symptomatic relief and promoting healing.

- Maintenance therapy : It helps maintain healing in patients with GERD and reduces relapse rates of heartburn symptoms .

Management of Zollinger-Ellison Syndrome

This compound is also indicated for long-term treatment in patients with pathological hypersecretory conditions such as Zollinger-Ellison syndrome. It effectively controls excessive gastric acid production associated with this condition .

Pharmacokinetics

- Bioavailability : this compound has a high bioavailability when administered intravenously, with approximately 68% of the dose being absorbed in humans.

- Metabolism : The compound undergoes extensive hepatic metabolism, and its pharmacokinetics can be influenced by genetic polymorphisms affecting enzyme activity .

Safety Profile and Side Effects

While this compound has a favorable safety profile, long-term use may lead to potential adverse effects such as:

- Increased risk of gastrointestinal infections (e.g., C. difficile).

- Nutrient malabsorption issues (e.g., vitamin B12 deficiency).

- Possible cardiovascular risks due to DDAH inhibition .

Efficacy in Clinical Trials

Several clinical trials have demonstrated the efficacy of this compound in managing GERD symptoms:

- A study showed that patients treated with this compound experienced significant improvements in heartburn severity compared to those receiving placebo.

- Another trial highlighted its effectiveness in maintaining remission in patients with healed erosive esophagitis .

Comparative Studies

Comparative studies between this compound and other PPIs indicate that it may offer superior symptom relief and healing rates for erosive esophagitis, particularly in patients with refractory symptoms to other treatments .

Data Table: Summary of Applications

| Application | Description | Duration |

|---|---|---|

| GERD Treatment | Short-term relief from erosive esophagitis | Up to 8 weeks |

| Maintenance Therapy | Long-term management to prevent relapse | Ongoing |

| Zollinger-Ellison Syndrome | Control of pathological hypersecretion | Long-term |

作用機序

パントプラゾールスルフィド自体には、中間体化合物であるため、直接的な作用機序はありません。その酸化生成物であるパントプラゾールは、胃壁細胞のH+/K+ ATPase 酵素を阻害することで効果を発揮します。 この阻害は、胃酸産生の最終段階を防ぎ、酸分泌を抑制し、酸関連障害から解放します .

類似化合物との比較

類似化合物

- オメプラゾールスルフィド

- ランソプラゾールスルフィド

- ラベプラゾールスルフィド

独自性

パントプラゾールスルフィドは、ジフルオロメトキシ 基などの特定の構造的特徴が独特であり、その酸化生成物であるパントプラゾールに独特の薬物動態特性を与えています。 類似の化合物と比較して、パントプラゾールは作用時間が長く、安全性のプロファイルが良好です .

生物活性

Pantoprazole sulfide is a notable metabolite of the proton pump inhibitor (PPI) pantoprazole, which is widely used for treating gastric acid-related disorders. Understanding the biological activity of this compound is crucial for comprehending its pharmacological effects and potential therapeutic applications.

This compound acts primarily as an irreversible inhibitor of the H+/K+ ATPase enzyme, also known as the gastric proton pump. This enzyme is responsible for the final step in gastric acid secretion. Pantoprazole itself undergoes metabolic conversion to its active form, which then binds covalently to cysteine residues on the ATPase, leading to a prolonged inhibition of acid secretion . The binding is irreversible, meaning that new enzyme synthesis is required for acid secretion to resume.

Pharmacokinetics

The pharmacokinetics of this compound, as derived from studies on pantoprazole, include:

- Absorption : Pantoprazole is absorbed after oral administration, with peak plasma concentrations occurring within 2-3 hours and a bioavailability of approximately 77% .

- Distribution : The volume of distribution ranges from 11.0 to 23.6 L, primarily in extracellular fluid .

- Metabolism : It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, with over 80% excreted as metabolites in urine .

- Half-life : The elimination half-life is about 1 hour .

Biological Activity and Efficacy

Recent studies indicate that this compound may exhibit enhanced efficacy compared to racemic pantoprazole. For instance, S-pantoprazole (the S-isomer) has shown greater bioavailability and less dependency on CYP2C19 metabolism, leading to more consistent therapeutic outcomes .

Comparative Efficacy

A clinical study demonstrated that S-pantoprazole (20 mg) was significantly more effective than racemic pantoprazole (40 mg) in alleviating symptoms such as heartburn and acid regurgitation. The study reported complete symptom relief in 42% of patients treated with S-pantoprazole compared to only 17% in the placebo group (P < 0.001) .

Case Study 1: Efficacy in Non-Erosive Reflux Disease (NERD)

A double-blind, randomized controlled trial involving 174 patients with NERD assessed the efficacy of 10 mg S-pantoprazole. Results indicated that patients receiving S-pantoprazole experienced a higher rate of symptom relief compared to those receiving placebo, highlighting its potential as a first-line treatment option for acid-related disorders .

Case Study 2: Environmental Impact Assessment

Research has also focused on the environmental impact of pantoprazole metabolites, including this compound. A study identified it as a predominant metabolite in urine samples from individuals consuming pantoprazole, raising concerns about its ecological effects when entering wastewater systems .

Tables

| Parameter | Pantoprazole | This compound |

|---|---|---|

| Mechanism of Action | Irreversible PPI | Active metabolite |

| Bioavailability | 77% | Not directly measured |

| Half-life | ~1 hour | Not specified |

| Primary Metabolism | CYP2C19 & CYP3A4 | Derived from pantoprazole |

| Clinical Efficacy | Effective for GERD | Enhanced efficacy noted |

特性

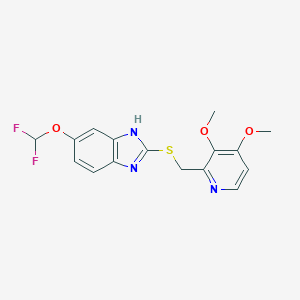

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKILEIRWOYBGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145418 | |

| Record name | Pantoprazole sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102625-64-9 | |

| Record name | Pantoprazole sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102625-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantoprazole sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantoprazole sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTOPRAZOLE SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWZ6X03HIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known metabolites of pantoprazole, and are there differences in their formation between the two enantiomers of the drug?

A1: [, ] Studies in rats have shown that pantoprazole is primarily metabolized into pantoprazole sulfone (PAN-SO2), with 4'-O-demethyl pantoprazole sulfone (DMPAN-SO2) detected as a minor metabolite. Interestingly, while pantoprazole sulfide (PAN-S) and 4'-O-demethyl this compound (DMPAN-S) are potential metabolites, their serum levels were undetectable following intravenous or oral administration of either (+)-pantoprazole or (-)-pantoprazole. This suggests that these sulfide metabolites might be rapidly further metabolized or have limited formation in vivo. Interestingly, research also indicates that chiral inversion occurs after administration of (+)-pantoprazole, with a portion converting to (-)-pantoprazole in rats []. This phenomenon was not observed with (-)-pantoprazole administration.

Q2: Has the use of pantoprazole or its metabolites been explored in conjunction with nanotechnology for drug delivery applications?

A2: [] Recent research has investigated the combination of pantoprazole, this compound, and their related structures with silver nanoparticles (AgNPs) synthesized using plant extracts []. This approach aimed to utilize the properties of both the drug molecules and the AgNPs. The study utilized Ruta, Pimpinella saxifrage, and mango extracts for the green synthesis of AgNPs and their subsequent incorporation with the pantoprazole derivatives. This approach highlights the potential for developing novel drug delivery systems based on nanoparticle conjugation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。